
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is an organoboron compound with the molecular formula C27H57BO15. It is known for its unique structure, which includes three 2,5,8,11-tetraoxatridecyl groups attached to a central boron atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate typically involves the reaction of boric acid with 2,5,8,11-tetraoxatridecanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by an acid or base to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester back to boric acid and the corresponding alcohol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various borate esters, boric acid, and substituted borate compounds. The specific products depend on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. This coordination ability makes it a valuable catalyst and reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Tris-(2,5,8,11-tetraoxatridecyl)borate
- Tris-(2,5,8,11-tetraoxatridecyl)phosphate
- Tris-(2,5,8,11-tetraoxatridecyl)silicate
Uniqueness
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is unique due to its boron center, which imparts distinct chemical properties compared to similar compounds with phosphorus or silicon centers. The boron atom’s ability to form stable complexes and participate in various chemical reactions makes this compound particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C27H57BO15 |
|---|---|
Peso molecular |
632.5 g/mol |
Nombre IUPAC |
tris[2-[2-(2-ethoxyethoxy)ethoxy]ethoxymethyl] borate |
InChI |
InChI=1S/C27H57BO15/c1-4-29-7-10-32-13-16-35-19-22-38-25-41-28(42-26-39-23-20-36-17-14-33-11-8-30-5-2)43-27-40-24-21-37-18-15-34-12-9-31-6-3/h4-27H2,1-3H3 |
Clave InChI |
SSQFSOTWXHKSEY-UHFFFAOYSA-N |
SMILES canónico |
B(OCOCCOCCOCCOCC)(OCOCCOCCOCCOCC)OCOCCOCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
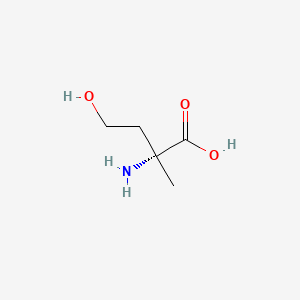
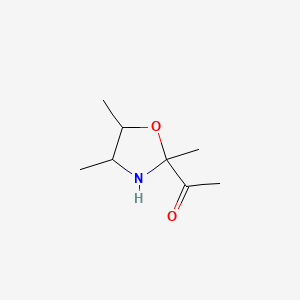
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
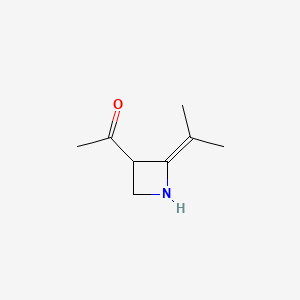
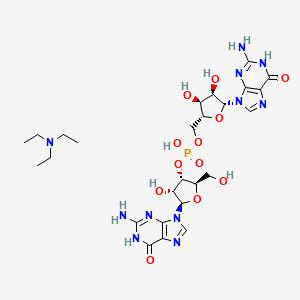
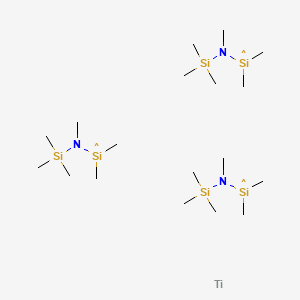

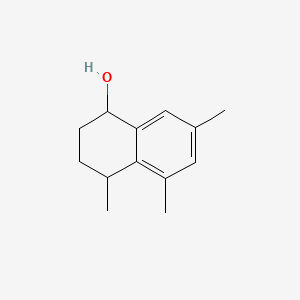
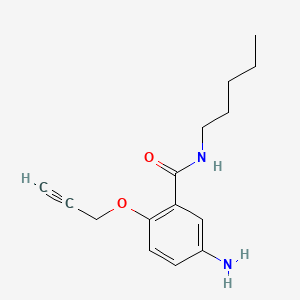

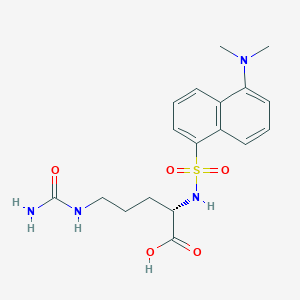
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
